molecular formula C17H21N3O B11008661 2-(azepan-1-ylmethyl)-6-phenylpyridazin-3(2H)-one

2-(azepan-1-ylmethyl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B11008661
M. Wt: 283.37 g/mol
InChI Key: PMPVQPJTIKIXIN-UHFFFAOYSA-N
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Description

2-(azepan-1-ylmethyl)-6-phenylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with an azepane group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-ylmethyl)-6-phenylpyridazin-3(2H)-one typically involves the reaction of a pyridazine derivative with an azepane derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the pyridazine derivative is reacted with an azepane derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-ylmethyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a substituent on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-(azepan-1-ylmethyl)-6-phenylpyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(azepan-1-ylmethyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. For example, it may inhibit the activity of a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azepan-1-ylmethyl)-6-methylpyridazin-3(2H)-one
  • 2-(azepan-1-ylmethyl)-6-ethylpyridazin-3(2H)-one
  • 2-(azepan-1-ylmethyl)-6-propylpyridazin-3(2H)-one

Uniqueness

2-(azepan-1-ylmethyl)-6-phenylpyridazin-3(2H)-one is unique due to the presence of the phenyl group, which can enhance its biological activity and chemical stability compared to similar compounds with different substituents. The phenyl group may also influence the compound’s interaction with molecular targets, leading to distinct pharmacological properties.

Properties

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

2-(azepan-1-ylmethyl)-6-phenylpyridazin-3-one

InChI

InChI=1S/C17H21N3O/c21-17-11-10-16(15-8-4-3-5-9-15)18-20(17)14-19-12-6-1-2-7-13-19/h3-5,8-11H,1-2,6-7,12-14H2

InChI Key

PMPVQPJTIKIXIN-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

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